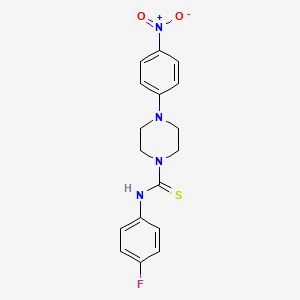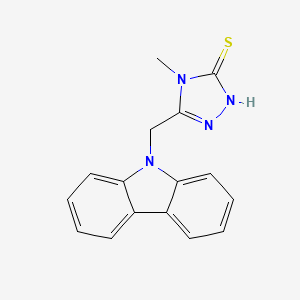
3-(9-carbazolylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9-carbazolylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione is a member of carbazoles.
Scientific Research Applications
Antimicrobial Activities
- Compounds structurally related to 3-(9-carbazolylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione have demonstrated antimicrobial properties. For instance, some derivatives showed significant antibacterial activity against Gram-positive bacteria (Dogan, Büyüktimkin, Rollas, Yemni, & Çevikbaş, 1997).
Crystal Structure Analysis
- Research on the crystal structure of related compounds helps understand their chemical properties and potential applications. A study analyzing the crystal structure of a similar compound provided detailed insights into its molecular geometry and interaction potentials (Xu, Liang-zhong, Shang, Yu-qing, Yu, Guan-Ping, Li, Kai, & Si, Guo-dong, 2006).
Antioxidative Activity
- Derivatives of this compound have been synthesized and evaluated for antioxidative activities. Notably, one specific derivative exhibited excellent antioxidant activity, surpassing that of certain antibiotics (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014).
Pharmaceutical Research
- Various derivatives of 1,2,4-triazole, which is structurally related to the compound , have been synthesized and tested for potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties (Dawood, Farag, & Abdel‐Aziz, 2005).
Luminescent and Nonlinear Optical Properties
- The luminescent and nonlinear optical properties of related triazole derivatives have been studied, revealing potential applications in materials science and optical technologies (Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017).
properties
Product Name |
3-(9-carbazolylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
|---|---|
Molecular Formula |
C16H14N4S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-(carbazol-9-ylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4S/c1-19-15(17-18-16(19)21)10-20-13-8-4-2-6-11(13)12-7-3-5-9-14(12)20/h2-9H,10H2,1H3,(H,18,21) |
InChI Key |
IJTCUQCTNPSRDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CN2C3=CC=CC=C3C4=CC=CC=C42 |
solubility |
1.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-fluorophenyl)methyl]-2-thiophenecarboxamide](/img/structure/B1223468.png)
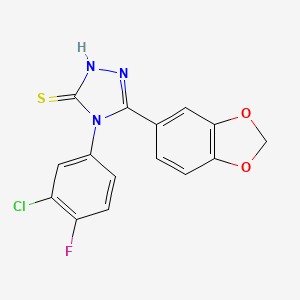
![5-bromo-N-[[(4-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1223470.png)
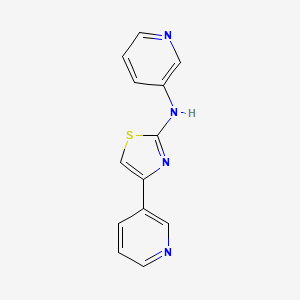
![2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1223472.png)
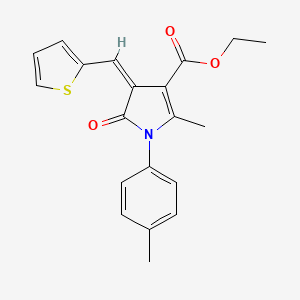
![N-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethenyl]-4-morpholinecarboxamide](/img/structure/B1223475.png)
![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester](/img/structure/B1223476.png)
![1-(4-Chlorophenyl)-2-[5-(1-pyrrolidinyl)-2-tetrazolyl]ethanone oxime](/img/structure/B1223478.png)
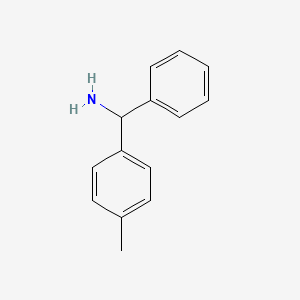
![4-fluoro-N-[2-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B1223483.png)
![2-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1223486.png)
![N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1223489.png)
